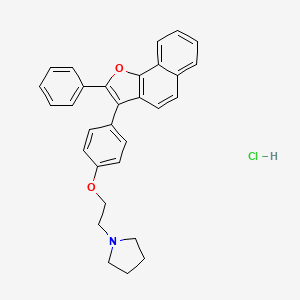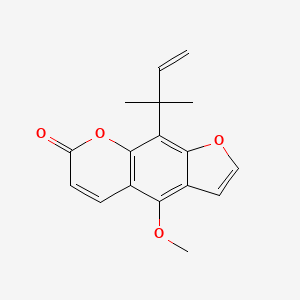
Furopinnarin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furopinnarin is a coumarin derivative isolated from the roots of Ruta pinnata . It is one of the two new coumarins identified from this plant, the other being pinnarin . Coumarins are a class of organic compounds known for their diverse biological activities and are widely studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
Furopinnarin can be synthesized through various organic synthesis techniques. One common method involves the use of column chromatography filled with silica gel, Sephadex LH-20, and MCI, followed by semi-preparative high-performance liquid chromatography (HPLC) . The reaction conditions typically involve the use of solvents like chloroform, methanol, and acetone, and the process may include steps like recrystallization and lyophilization .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources, primarily from the roots of Ruta pinnata. The extraction process includes drying the plant material, grinding it into a fine powder, and using solvents to extract the desired compounds. The extract is then purified using techniques like column chromatography and HPLC .
化学反応の分析
Types of Reactions
Furopinnarin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be further studied for their biological activities .
科学的研究の応用
Chemistry: Furopinnarin is used as a precursor in the synthesis of other coumarin derivatives.
Medicine: this compound’s biological activities, including its antioxidant and anti-inflammatory properties, are being explored for therapeutic applications.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of furopinnarin involves its interaction with specific molecular targets and pathways. It inhibits the enzyme α-glucosidase, which plays a crucial role in carbohydrate metabolism . By inhibiting this enzyme, this compound helps in reducing blood glucose levels, making it a potential therapeutic agent for managing diabetes. The molecular pathways involved include the inhibition of glucose absorption in the intestines and modulation of insulin secretion .
類似化合物との比較
Furopinnarin is compared with other coumarin derivatives such as umbelliferone, psoralen, and nodakenetin . While all these compounds share a common coumarin backbone, this compound is unique due to its specific structural features and biological activities. For instance:
Umbelliferone: Known for its antioxidant properties.
Psoralen: Used in phototherapy for skin disorders.
Nodakenetin: Exhibits anti-inflammatory and anticancer activities.
This compound stands out due to its potent α-glucosidase inhibitory activity, making it a promising candidate for diabetes treatment .
特性
CAS番号 |
23531-95-5 |
|---|---|
分子式 |
C17H16O4 |
分子量 |
284.31 g/mol |
IUPAC名 |
4-methoxy-9-(2-methylbut-3-en-2-yl)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C17H16O4/c1-5-17(2,3)13-15-11(8-9-20-15)14(19-4)10-6-7-12(18)21-16(10)13/h5-9H,1H2,2-4H3 |
InChIキー |
ZPLVEUIOSKJIDT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C=C)C1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



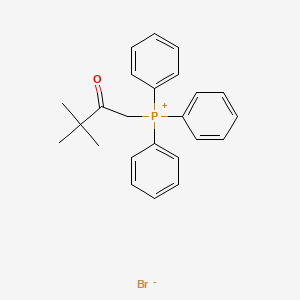
![Phosphinic acid, bis[(phenylamino)methyl]-](/img/structure/B14700528.png)
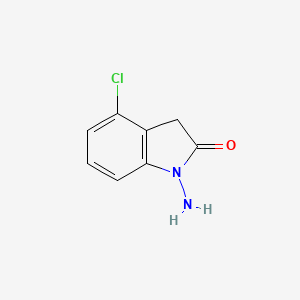
![1-(10,11-Dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14700534.png)
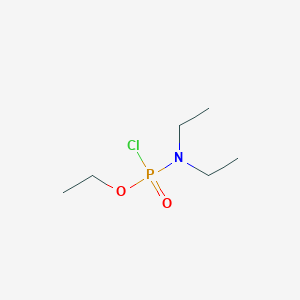
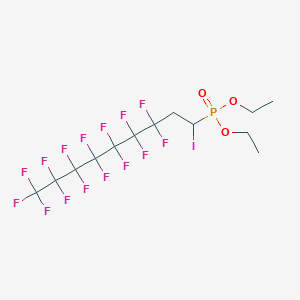

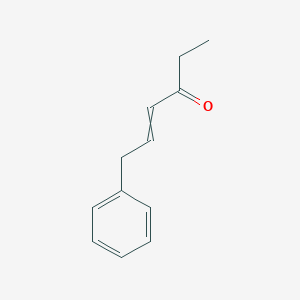
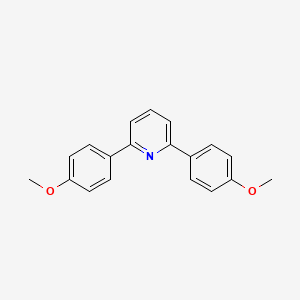
![4-[(4-methoxyphenyl)amino]benzoic Acid](/img/structure/B14700559.png)

